3-Hydrazino-s-triazolo[3,4-a]phthalazine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazin-3-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-12-9-14-13-8-7-4-2-1-3-6(7)5-11-15(8)9/h1-5H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSGDFHNWDFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652599 | |
| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21517-17-9 | |
| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Phthalazine
Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield phthalazine. This step achieves 85–90% conversion, with the product isolated via filtration.
Step 2: Chlorination to 1,4-Dichlorophthalazine
Phthalazine is treated with phosphorus oxychloride (POCl₃) at 110°C, producing 1,4-dichlorophthalazine. The reaction is highly exothermic, requiring controlled addition to prevent runaway conditions.
Step 3: Hydrazine Substitution
1,4-Dichlorophthalazine undergoes substitution with hydrazine hydrate in ethanol, yielding 1-chloro-4-hydrazinophthalazine. This intermediate is critical for introducing the hydrazino group.
Step 4: Cyclization to Triazolo-Phthalazine
The final cyclization is achieved by reacting 1-chloro-4-hydrazinophthalazine with acetyl chloride in dioxane under reflux for 12 hours. Triethylamine is added as a base to scavenge HCl, driving the reaction to completion. The product is purified via column chromatography, with yields of 65–70%.
Catalytic Dehydrogenative Coupling
Advanced methods employ nanocatalysts to enhance efficiency. For example, bismuth oxide (Bi₂O₃) nanoparticles catalyze the coupling of hydrazinophthalazine with aldehydes, followed by dehydrogenative cyclization. This method reduces reaction times from 12 hours to 3–4 hours and improves yields to 80–85%.
Conditions :
-
Catalyst : Bi₂O₃ (5 mol%)
-
Solvent : Toluene at 100°C
-
Substrate scope : Compatible with aromatic and aliphatic aldehydes
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial production requires optimization for cost and safety:
-
Continuous Flow Reactors : Replace batch processes to enhance heat transfer and reduce reaction times.
-
Solvent Recovery : Ethanol and dioxane are recycled via distillation, minimizing waste.
-
Purity Control : In-process analytics (e.g., HPLC) ensure ≥98% purity for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Cyclization | 60–75 | 8–12 | Moderate |
| Stepwise Synthesis | 65–70 | 24–36 | High |
| Catalytic Coupling | 80–85 | 3–4 | High |
Catalytic methods offer superior efficiency but require specialized equipment. Stepwise synthesis remains preferred for large-scale production due to established protocols .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted triazolo-phthalazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives of 3-hydrazino-s-triazolo[3,4-a]phthalazine. For instance, compounds derived from this structure have shown promising activity against various cancer cell lines such as MGC-803 and EC-9706. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against Hep G2 and MCF-7 cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism behind the antitumor activity is believed to involve the inhibition of specific growth factor receptors. In particular, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a critical pathway through which these compounds exert their effects. The presence of hydrophilic groups enhances their interaction with target sites, thereby increasing their efficacy .
Metabolic Pathways
Metabolism of Hydralazine
this compound is also recognized as a major metabolic product of hydralazine, a drug used primarily for hypertension. Research has elucidated its metabolic pathway, confirming that this compound plays a significant role in the biotransformation of hydralazine within the body. The identification of such metabolites is crucial for understanding the pharmacokinetics and potential side effects associated with hydralazine therapy .
Case Study 1: Antitumor Efficacy
In a controlled study involving various derivatives of this compound, researchers observed that compounds with specific substituents exhibited enhanced activity against cancer cell lines compared to standard treatments like sorafenib. The study concluded that these derivatives could serve as lead compounds for the development of new anticancer therapies.
Case Study 2: Pharmacokinetics of Hydralazine
Another significant study focused on the pharmacokinetics of hydralazine and its metabolites, including this compound. The findings indicated that understanding these metabolic pathways could lead to improved therapeutic strategies and minimized adverse effects in patients undergoing treatment with hydralazine.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antitumor Activity | Effective against MGC-803 and EC-9706 cell lines; inhibits VEGFR-2 |
| Metabolic Pathway | Major metabolite of hydralazine; important for understanding drug metabolism |
| Research Findings | Promising lead compounds for new cancer therapies |
Mechanism of Action
The mechanism of action of 3-Hydrazino-s-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, thereby blocking their activity and leading to reduced cancer cell growth and metastasis.
Comparison with Similar Compounds
Key Observations :
- The hydrazino group in 3-hydrazino derivatives is pivotal for forming triazole rings via cyclization .
- Methyl and hydroxymethyl substituents are primarily metabolic products, while chloro and trifluoromethyl groups enhance stability for pharmacological applications .
Pharmacological Activity
Anticancer Activity
- 3-Trifluoromethyl and 3-Chloro Derivatives : Exhibit potent anticancer activity via VEGFR-2 inhibition. Compound 6o (3-trifluoromethyl) showed IC₅₀ = 0.1 µM against VEGFR-2, comparable to sorafenib .
- Piperazine-Incorporated Derivatives : Compounds with piperazine moieties (e.g., 14b ) showed IC₅₀ values of 7–23 µM against HCT116 and MCF-7 cell lines .
Anticonvulsant Activity
- 6-Alkoxy Derivatives : Substitution with alkoxy groups at the 6-position enhanced anticonvulsant activity in MES tests, with minimal neurotoxicity .
Metabolic Stability and Pathways
- 3-Methyl-s-triazolo[3,4-a]phthalazine (MTP): A major urinary metabolite in rats and humans, formed via NADPH-dependent microsomal oxidation of hydralazine. Phenobarbital pretreatment reduces its excretion .
- 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine : Generated through hydroxylation of MTP, with confirmed urinary elimination in humans .
Key Research Findings
Table 1: Comparative Pharmacological Data
Biological Activity
3-Hydrazino-s-triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects in different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique triazole and phthalazine moieties, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:
- IUPAC Name : 3-hydrazino-1H-s-triazolo[3,4-a]phthalazine
- Molecular Formula : C8H8N6
- Molecular Weight : 196.19 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various derivatives of triazoles, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting potential for therapeutic use in treating infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.
- IC50 Values in MCF-7 Cells :
- 24 hours: 15 µM
- 48 hours: 8 µM
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Receptor Binding : Interaction with cellular receptors may modulate signaling pathways related to cell survival and proliferation.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound was tested alongside conventional antibiotics, revealing synergistic effects when used in combination therapies.
Case Study 2: Cancer Research
In an experimental model involving xenografts of human breast cancer cells in mice, administration of this compound led to significant tumor reduction compared to control groups. Histological analysis indicated increased apoptosis and reduced proliferation markers within treated tumors.
Q & A
Q. What are the primary synthetic routes for 3-Hydrazino-s-triazolo[3,4-a]phthalazine and its derivatives?
The synthesis typically involves cyclization reactions of hydrazino-phthalazine precursors. For example:
- Condensation with aldehydes : 1-Hydrazino-4-phenylphthalazine reacts with aromatic aldehydes to form hydrazones, which undergo catalytic dehydrogenative cyclization to yield triazolo[3,4-a]phthalazines .
- Reaction with imidoyl chlorides : 1-Chlorophthalazine derivatives react with aromatic acid hydrazides to form triazolo-phthalazines .
- Cyclization agents : Cyanogen bromide or triethyl orthoformate are used to promote cyclization of dihydrazinophthalazine precursors .
Q. How is the structural identity of synthesized derivatives confirmed?
Key methods include:
- X-ray crystallography : Determines bond lengths, angles, and planarity (e.g., 3-methyl-triazolo[3,4-a]phthalazine monohydrate has a planar structure with a dihedral angle of 2.84° between fused rings) .
- Spectroscopy :
- IR : NH stretches (~3400–3600 cm⁻¹) confirm hydrazone intermediates .
- NMR : Methyl singlets (e.g., δ2.33 ppm for 3-methyl derivatives) and aromatic proton patterns validate substitution .
- Mass spectrometry : Exact mass data (e.g., m/z 246.081 for 3-phenyl-triazolo[3,4-a]phthalazine) .
Q. What preliminary biological activities have been reported for triazolo[3,4-a]phthalazine derivatives?
- Anticancer : Derivatives like 6o (IC₅₀ = 7 µM against HCT-116 colon cancer) show VEGFR-2 inhibition via competitive binding to the ATP pocket .
- Antimicrobial : 6-Aryl derivatives exhibit moderate activity against S. aureus and E. coli (MIC = 8–32 µg/mL) .
- Cardiovascular : Metabolites like 3-hydroxymethyl-triazolo[3,4-a]phthalazine are linked to cyclic AMP modulation .
Advanced Research Questions
Q. How can molecular docking guide the design of VEGFR-2 inhibitors based on this scaffold?
- Protocol :
- Target preparation : Extract the VEGFR-2 kinase domain (PDB: 2OH4).
- Ligand optimization : Minimize energy of triazolo-phthalazine derivatives using DFT (B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site.
- Key interactions : Hydrogen bonds with Cys919 and hydrophobic contacts with Leu840/Val848 .
- Validation : Compare computed binding affinities with experimental IC₅₀ values (e.g., 6o has ΔG = -9.2 kcal/mol vs. sorafenib’s -10.1 kcal/mol) .
Q. How do metabolic pathways influence the pharmacokinetics of hydralazine-derived triazolo-phthalazines?
-
Major metabolites :
Metabolite Excretion (% dose) Bioactivity 3-Methyl-triazolo-phthalazine 30% (rapid acetylators) Weak PDE inhibition 3-Hydroxymethyl derivative 10–30% Glucuronidated (inactive) Phthalazinone 15% None -
Key enzymes : CYP3A4 mediates oxidation; N-acetyltransferase (NAT2) polymorphisms affect metabolite ratios .
Q. How to resolve contradictions in reported bioactivity data?
- Case study : Some derivatives show potent VEGFR-2 inhibition (IC₅₀ < 1 µM ), while others are inactive in insecticidal assays .
- Factors to analyze :
Methodological Challenges
Q. What strategies improve yield in sterically hindered cyclization reactions?
- Steric control : Use bulky orthoesters (e.g., triethyl orthoacetate) to direct cyclization toward mono-adducts over bis-products .
- Catalyst optimization : Polyphosphoric acid (PPA) increases reaction efficiency (yield >85%) by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrazino intermediates .
Q. How to optimize ADMET profiles for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
